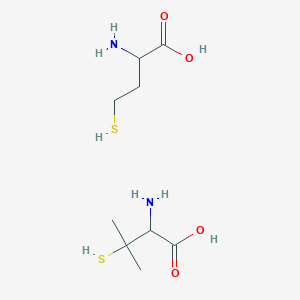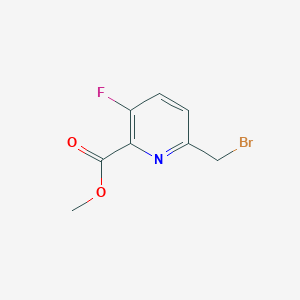
2-Amino-3-methyl-3-sulfanylbutanoic acid;2-amino-4-sulfanylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-methyl-3-sulfanylbutanoic acid: and 2-amino-4-sulfanylbutanoic acid are organic compounds that belong to the class of amino acids. These compounds are characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a sulfanyl group (-SH) attached to a butanoic acid backbone. The unique structural features of these compounds make them interesting subjects for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-3-sulfanylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-butanone and thiourea.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents used in the synthesis include ethanol and water.
Catalysts: Catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 2-amino-3-methyl-3-sulfanylbutanoic acid involves large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-Amino-3-methyl-3-sulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group (-SH) can be oxidized to form disulfide bonds (-S-S-).
Reduction: The carboxyl group (-COOH) can be reduced to form alcohols.
Substitution: The amino group (-NH2) can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Acyl chlorides or anhydrides are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
科学研究应用
2-Amino-3-methyl-3-sulfanylbutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-amino-3-methyl-3-sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group (-NH2) can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group.
Methionine: An amino acid with a sulfur-containing side chain.
Homocysteine: An amino acid with a similar structure but an additional methylene group.
Uniqueness
2-Amino-3-methyl-3-sulfanylbutanoic acid is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a sulfanyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H20N2O4S2 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-amino-3-methyl-3-sulfanylbutanoic acid;2-amino-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S.C4H9NO2S/c1-5(2,9)3(6)4(7)8;5-3(1-2-8)4(6)7/h3,9H,6H2,1-2H3,(H,7,8);3,8H,1-2,5H2,(H,6,7) |
InChI 键 |
WCHNGZKHWVYRKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(=O)O)N)S.C(CS)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)
![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![[4-[[2-[2-[2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12297453.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)

![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)

![Hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane;methylcyclohexane;tricyclo[5.2.1.02,6]decane](/img/structure/B12297488.png)

![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)
